N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Description
N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]benzamide (CAS: 2177366-07-1) is a synthetic compound featuring a benzamide core linked to a piperidin-4-yl moiety substituted with a 1,2,5-thiadiazole heterocycle at the 1-position. This compound is part of a broader class of piperidine-based benzamides studied for their structural versatility in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic substituents play critical roles .
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(11-4-2-1-3-5-11)16-12-6-8-18(9-7-12)13-10-15-20-17-13/h1-5,10,12H,6-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYYOEWPRGHETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the piperidine and thiadiazole intermediates. One common route involves the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidine with benzoyl chloride under basic conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound’s 1,2,5-thiadiazole contrasts with pyrazine (6h), benzodioxole (Q1Y), and thiophene (CAS 2177366-07-1) in other analogs. These heterocycles influence dipole moments, solubility, and binding affinities .
- Substituent Effects : Fluorinated (6e) and chlorinated (8c) derivatives exhibit higher lipophilicity, while polar groups like methoxy (8c) or guanidine (17e-f in ) improve water solubility .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is likely comparable to 6e (410.18 g/mol) and 8c, though exact data are unavailable. Larger compounds like Q1Y (~625.6 g/mol) may face challenges in bioavailability .
Pharmacological Potential
While biological data for the target compound are absent, structural analogs suggest therapeutic hypotheses:
- Kinase Inhibition: Thiadiazoles are known to inhibit kinases like EGFR due to sulfur’s electron-withdrawing effects, a trait shared with pyrazine (6h) and trifluoromethyl (8a-b) analogs .
- CNS Targets : Q1Y’s benzodioxole and indazole groups are associated with blood-brain barrier penetration, whereas the target compound’s thiadiazole may favor peripheral targets .
Biological Activity
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through the reaction of hydrazine derivatives with carbon disulfide in the presence of a base.
- Piperidine Formation : The piperidine ring can be formed via hydrogenation of pyridine derivatives or cyclization of appropriate precursors.
- Coupling : The thiadiazole and piperidine rings are coupled through nucleophilic substitution reactions.
- Final Product Formation : The final product is obtained by reacting the intermediate with benzoyl chloride or similar compounds.
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H16N4S |
| Molar Mass | 252.36 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease processes:
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes and receptors that play crucial roles in the growth and proliferation of cancer cells and pathogens. Its thiadiazole moiety enhances membrane permeability, allowing it to exert effects within cells.
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines, including breast (MCF-7) and lung cancer (A549) cells. For instance, studies have demonstrated that modifications to the benzamide structure can lead to enhanced potency against these cell lines .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Viability Assays : In vitro assays such as CCK-8 have shown that this compound significantly reduces cell viability in breast cancer cell lines while exhibiting minimal effects on normal cells .
- Mechanistic Insights : Molecular dynamics studies suggest stable binding interactions with target proteins like EGFR and HER2, which are critical in cancer signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:
- Antiviral and Antimicrobial Studies : Preliminary investigations indicate that this compound may possess inhibitory effects against certain viral strains and bacteria .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various experimental settings:
- Breast Cancer Treatment : A study reported that specific derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, indicating strong anti-proliferative activity .
- Kinase Inhibition : Compounds derived from this compound have shown selective inhibition of kinase activities associated with tumor growth .
Q & A
Q. How can researchers validate target engagement in complex biological systems?
- Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases). CRISPR-Cas9 knockout models or siRNA silencing can verify on-target effects. Radiolabeled analogs (e.g., ³H/¹⁴C) enable autoradiography or scintillation counting in tissue distribution studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
